molecular formula C10H10BFO4 B1526877 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1628507-86-7

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1526877
CAS RN: 1628507-86-7
M. Wt: 224 g/mol
InChI Key: ZLVIHPPSVIXBSY-UHFFFAOYSA-N
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Description

“1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H10BFO4 . It has an average mass of 223.993 Da and a monoisotopic mass of 224.065613 Da .


Molecular Structure Analysis

The molecular structure of “1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 4-borono-2-fluorophenyl group .

Scientific Research Applications

Synthesis of c-Met Inhibitors

This compound serves as a synthetic intermediate in the creation of inhibitors targeting the c-Met receptor tyrosine kinase . The c-Met pathway is implicated in various cancers, and its inhibition can potentially lead to novel anticancer therapies.

Pharmaceutical Research

In pharmaceutical research, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is utilized for the synthesis of molecules with potential therapeutic effects . Its role in drug development is crucial due to its unique chemical structure, which allows for the creation of boron-containing pharmacophores.

Industrial Applications

As a building block in industrial chemistry, this compound is used to synthesize a variety of complex molecules . Its boron moiety is particularly useful in cross-coupling reactions, which are pivotal in the synthesis of advanced materials and chemicals.

Chemical Synthesis

In chemical synthesis, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a valuable reagent for introducing boron into organic molecules . Boron-containing compounds have diverse applications, including in the development of organic light-emitting diodes (OLEDs) and pharmaceuticals.

Material Science

This compound finds applications in material science, particularly in the development of novel materials with specific electronic or optical properties . The incorporation of boron into materials can alter their conductivity and resistance, making them suitable for various technological applications.

Biochemistry Research

In biochemistry, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is used to study enzyme interactions with substrates . The boron atom can mimic certain physiological molecules, aiding in the understanding of biochemical pathways and the design of enzyme inhibitors.

properties

IUPAC Name

1-(4-borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFO4/c12-8-5-6(11(15)16)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVIHPPSVIXBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2(CC2)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

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